molecular formula C22H29N3O5S B423829 N-(2-methoxy-5-methylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide

N-(2-methoxy-5-methylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide

Cat. No.: B423829
M. Wt: 447.5g/mol
InChI Key: WRCPEBXXMRTTCS-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy and methylphenyl groups, as well as a piperazinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide typically involves multiple steps. One common approach is to start with 2-methoxy-5-methylphenyl isocyanate, which can be synthesized from 2-methoxy-5-methylphenylamine through a reaction with phosgene . This intermediate is then reacted with 4-(4-methoxyphenyl)-1-piperazinecarboxylic acid under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and piperazinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxy-5-methylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H29N3O5S

Molecular Weight

447.5g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide

InChI

InChI=1S/C22H29N3O5S/c1-17-5-10-21(30-3)20(15-17)25(31(4,27)28)16-22(26)24-13-11-23(12-14-24)18-6-8-19(29-2)9-7-18/h5-10,15H,11-14,16H2,1-4H3

InChI Key

WRCPEBXXMRTTCS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)S(=O)(=O)C

Canonical SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)S(=O)(=O)C

Origin of Product

United States

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